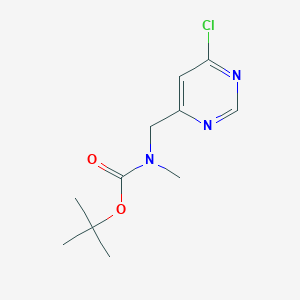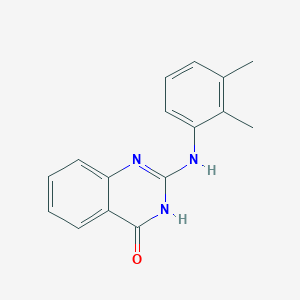![molecular formula C17H19NSi B15065684 4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine CAS No. 919363-60-3](/img/structure/B15065684.png)
4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl core with an ethynyl group substituted with a trimethylsilyl group at one end and an amine group at the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of 4-bromoaniline with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of the trimethylsilyl group can introduce various functional groups.
Aplicaciones Científicas De Investigación
4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of probes for studying biological systems.
Mecanismo De Acción
The mechanism of action of 4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-((Trimethylsilyl)ethynyl)aniline: Similar structure but lacks the biphenyl core.
4-((Trimethylsilyl)ethynyl)benzaldehyde: Contains an aldehyde group instead of an amine group.
4-((Trimethylsilyl)ethynyl)benzoic acid: Features a carboxylic acid group instead of an amine group.
Uniqueness
4’-((Trimethylsilyl)ethynyl)-[1,1’-biphenyl]-4-amine is unique due to its biphenyl core, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its stability and reactivity compared to similar compounds.
Propiedades
Número CAS |
919363-60-3 |
|---|---|
Fórmula molecular |
C17H19NSi |
Peso molecular |
265.42 g/mol |
Nombre IUPAC |
4-[4-(2-trimethylsilylethynyl)phenyl]aniline |
InChI |
InChI=1S/C17H19NSi/c1-19(2,3)13-12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11H,18H2,1-3H3 |
Clave InChI |
KGRZKDSTJCSUJJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


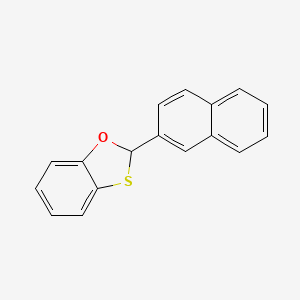
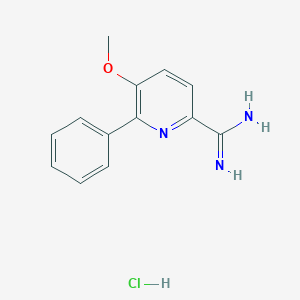
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)

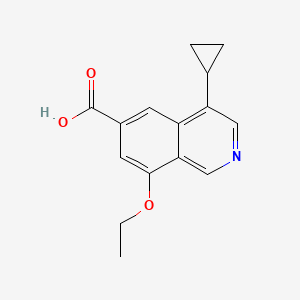
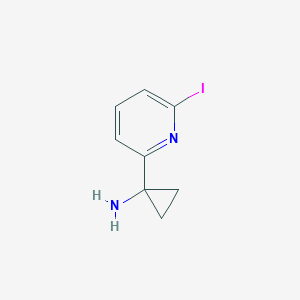
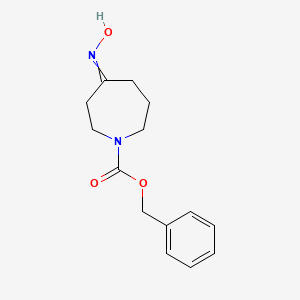
![2-(Chloromethyl)-2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one](/img/structure/B15065670.png)


![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)
